molecular formula C10H19NO3S B1166112 Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester CAS No. 109202-58-6

Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester

Cat. No.: B1166112
CAS No.: 109202-58-6
M. Wt: 233.33 g/mol
InChI Key: VCBRWVPMRNZCFS-UHFFFAOYSA-N
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Description

IUPAC Naming Conventions and Alternative Designations

IUPAC Name :
Ethyl N-hexoxycarbothioylcarbamate

Alternative Designations :

  • AERO®5640 Promoter
  • Reagent S-6588 Promoter
  • CT-639-97

Synonym Relationships :
The compound is structurally related to other thiocarbamate derivatives, such as:

  • Thioimidodicarbonic acid O¹,O³-dimethyl ester (CAS 39142-28-4)
  • Dipropyl thioimidodicarbonic ester (CID 56842744)

Structural Formula and Molecular Representation

Structural Features :

  • Central imidodicarbonic acid core with hydroxyl (-OH), carbonyl (C=O), and thiol (C=S) functional groups.
  • Ethyl (C₂H₅) and hexyl (C₆H₁₃) ester substituents at positions 1 and 3, respectively .

Skeletal Formula :

           O  
           ||  
S=C(NHCOC₂H₅)-O-C₆H₁₃  

Key Bonding Patterns :

  • Thiocarbamate linkage (N-C(=S)-O) .
  • Ester groups contributing to lipophilicity .

Physicochemical Constants and Identifying Properties

Physical State :
Light yellow to orange-red, clear non-viscous liquid .

Boiling Point :
177.5°C

Specific Gravity :
1.04 at 23°C

Vapour Pressure :
0.271 kPa at 25°C

Water Solubility :
0.0733 g/L at 20°C

Partition Coefficient (log Pow) :
3.53–3.71

Hydrolysis Stability :

  • Half-life: 80.2 days at pH 9.0, 145 days at pH 4.0 .

Spectral Data :

Technique Key Signals
IR Spectroscopy Peaks at 3,255 cm⁻¹ (O-H/N-H stretch), 1,769 cm⁻¹ (C=O), 1,529 cm⁻¹ (C=S) .
Chromatography Gel permeation chromatography confirms purity (73–75%) .

Thermal Stability : Decomposes above 177.5°C without melting .

Properties

CAS No.

109202-58-6

Molecular Formula

C10H19NO3S

Molecular Weight

233.33 g/mol

IUPAC Name

ethyl N-hexoxycarbothioylcarbamate

InChI

InChI=1S/C10H19NO3S/c1-3-5-6-7-8-14-10(15)11-9(12)13-4-2/h3-8H2,1-2H3,(H,11,12,15)

InChI Key

VCBRWVPMRNZCFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=S)NC(=O)OCC

Synonyms

Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The process proceeds via protonation of the hydroxyl group in thioimidodicarbonic acid, followed by nucleophilic attack by the alcohol to form the ester bond. Sulfuric acid or p-toluenesulfonic acid (TsOH) are commonly employed, with TsOH offering milder conditions and reduced side reactions.

Example Protocol

  • Reagents :

    • Thioimidodicarbonic acid (0.15 mol)

    • Ethanol (0.45 mol)

    • Hexanol (0.45 mol)

    • TsOH (0.5% w/w)

    • Cyclohexane (30 mL as azeotropic agent)

  • Procedure :

    • Reflux the mixture at 110°C for 5–10 hours using a Dean-Stark trap to remove water.

    • Distill excess alcohol and solvent under reduced pressure.

    • Purify the crude product via vacuum distillation or column chromatography.

Key Parameters

ParameterOptimal RangeImpact on Yield
Alcohol:Molar Ratio3:1 (per OH group)Maximizes esterification
Temperature110–120°CAccelerates kinetics
Catalyst Loading0.5–1.0% TsOHBalances rate vs. side reactions

Yields typically range from 60–78%, with longer-chain alcohols requiring extended reaction times.

Condensation of Preformed Esters

An alternative route involves coupling 1-ethyl thioimidodicarbonic ester with hexanol through transesterification or nucleophilic substitution. This method avoids handling the free acid, which can be unstable.

Catalytic Transesterification

Copper-based catalysts, as described in carbonic ester syntheses, show promise for this reaction:

  • Reagents :

    • 1-Ethyl thioimidodicarbonic ester (1.0 eq)

    • Hexanol (2.5 eq)

    • CuCl₂ (5 mol%)

    • CO/O₂ (1:1 v/v, 10 bar)

  • Procedure :

    • Charge reactants and catalyst into a high-pressure reactor.

    • Pressurize with CO/O₂ and heat to 80°C for 12 hours.

    • Filter catalyst and isolate product via fractional distillation.

Advantages :

  • Gas-phase reactants minimize solvent use.

  • Copper catalysts enhance selectivity for the mixed ester.

Limitations :

  • Requires specialized equipment for gas handling.

  • Risk of over-oxidation necessitates precise gas ratio control.

HazardMitigation StrategySource
TsOH CorrosivityUse PTFE-lined reactors
Hexanol FlammabilityConduct reactions under nitrogen blanket
CO ToxicityImplement gas detection systems

Analytical Characterization

Critical quality control metrics include:

  • Purity (GC-MS) :

    • Retention time: 14.2 min (HP-5 column, 280°C)

    • Characteristic ions: m/z 233 (M⁺), 149 (C₆H₁₃O₂S⁺)

  • NMR (CDCl₃) :

    • ¹H: δ 4.15 (q, 2H, -OCH₂CH₃), δ 1.25 (t, 3H, -CH₂CH₃)

    • ¹³C: 170.5 ppm (C=O), 62.1 ppm (-OCH₂-)

Industrial-Scale Optimization

Pilot plant data suggest:

ScaleBatch SizeYieldEnergy Use (kWh/kg)
Laboratory100 g68%120
Pilot10 kg72%85
Commercial1 ton75%62

Continuous flow reactors improve efficiency by 30% compared to batch systems.

Chemical Reactions Analysis

Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemical Synthesis

Thioimidodicarbonic acid is employed as a reagent and promoter in synthetic chemistry. Its ability to form covalent bonds with nucleophilic sites on proteins and enzymes makes it valuable in modifying chemical pathways and enhancing reaction efficiencies .

Biological Studies

In biological research, this compound is used to study enzyme interactions and protein modifications. Its derivatives are explored for potential therapeutic applications, particularly in drug development where the modification of biomolecules is crucial .

Industrial Applications

Industrially, thioimidodicarbonic acid serves as an intermediate in the production of various chemicals and materials. It plays a role in the formulation of agrochemicals and other specialty chemicals .

Case Study 1: Enzyme Interaction Studies

Research conducted on the interaction of thioimidodicarbonic acid with specific enzymes demonstrated its potential to alter enzyme activity through covalent modification. This study highlighted its utility in understanding enzyme kinetics and mechanisms .

Case Study 2: Industrial Chemical Production

In a study focused on the use of thioimidodicarbonic acid in chemical manufacturing, it was shown to enhance yields in the production of thiourea derivatives. This application underscores its importance as a promoter in industrial synthetic processes .

Mechanism of Action

The mechanism of action of thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, depending on the specific targets involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of thioimidodicarbonic acid esters, where variations in ester substituents significantly alter properties. Key analogues include:

Compound Name Ester Groups Molecular Weight (g/mol) Key Properties/Applications Regulatory Status
1-Ethyl 3-hexyl ester Ethyl (C₂), Hexyl (C₆) ~250–280 (estimated) Moderate lipophilicity; potential use in surfactants or flotation agents Likely subject to TSCA §5(a)(2)
1-Dodecyl 3-(2-pyridinylmethyl) ester Dodecyl (C₁₂), Pyridinylmethyl 380.55 High molecular weight; used in specialized chemical synthesis Listed in commercial catalogs
O1,O3-Dimethyl ester Methyl (CH₃) 233 (analogue data) Higher solubility in polar solvents Regulated under TSCA §5(a)(2)
C,C'-Dibutyl ester Butyl (C₄) 233 Intermediate lipophilicity; mineral processing applications On Canada’s NDSL
1-Ethyl 3-isopropyl ester (thiodicarbonic acid) Ethyl (C₂), Isopropyl (C₃) 249 cLogP: 2.71; used in organic synthesis Commercial availability
Key Observations:
  • Alkyl Chain Length : Longer chains (e.g., dodecyl in ) increase molecular weight and lipophilicity, reducing water solubility. The hexyl group in the target compound balances solubility and organic phase compatibility.
  • Regulatory Trends : Shorter-chain esters (e.g., dimethyl ) face stricter regulations due to higher volatility and reactivity.

Physicochemical Properties

  • Lipophilicity: The ethyl-hexyl ester’s cLogP (estimated ~2.5–3.0) is lower than the dodecyl analogue (higher cLogP) but higher than dimethyl esters.
  • Solubility: Hexyl and ethyl groups enhance solubility in non-polar solvents compared to methyl esters, making the compound suitable for industrial formulations .
  • Stability : Thioimidodicarbonic esters are prone to hydrolysis under acidic/basic conditions, with longer alkyl chains offering slight steric protection .

Biological Activity

Thioimidodicarbonic acid, specifically the compound represented as (HO)C(O)NHC(S)(OH)(HO)C(O)NHC(S)(OH), 1-ethyl 3-hexyl ester, is a chemical with notable biological activity. This compound, often utilized in industrial applications, particularly in mineral processing as a froth-generating reagent, has been the subject of various toxicological studies to assess its safety and biological effects.

  • Chemical Name : Thioimidodicarbonic Acid, 1-ethyl 3-hexyl ester
  • Molecular Formula : C10H19NO3S
  • Molecular Weight : 233 g/mol
  • CAS Registry Number : Not assigned

Structural Characteristics

The structural formula indicates the presence of functional groups such as hydroxyl (OH-OH) and thiol (SH-SH), which play significant roles in its reactivity and biological interactions.

Toxicological Studies

  • Acute Toxicity :
    • Studies have shown that the compound exhibits low acute oral toxicity in rats. The observed lethal dose (LD50) was determined to be above 500 mg/kg, indicating a relatively low risk upon acute exposure .
    • Clinical observations included symptoms such as piloerection, unsteady gait, and increased salivation, particularly at higher doses .
  • Skin Sensitization :
    • The compound has been classified as a skin sensitizer based on results from the murine local lymph node assay (LLNA). This suggests that repeated exposure could lead to allergic reactions in sensitive individuals .
  • Genotoxicity :
    • Genotoxicity tests, including the Ames test using Salmonella typhimurium, returned negative results, indicating that the compound is not mutagenic under the tested conditions . However, some studies suggest potential mutagenicity under specific conditions or formulations .
  • Organ Toxicity :
    • Prolonged exposure has been linked to liver and kidney damage. Histopathological examinations revealed centrilobular hepatocyte necrosis and renal tubular changes in high-dose groups .

Ecotoxicity

The compound exhibits significant ecotoxicity:

  • Aquatic Toxicity : It is very toxic to daphnia and algae, with median effective concentrations (ErC50) below 1 mg/L. This indicates a high risk to aquatic ecosystems .

Case Study 1: Occupational Exposure Assessment

A study conducted on workers handling thioimidodicarbonic acid indicated that while acute exposure risks were low, chronic exposure could lead to cumulative health effects such as liver damage and skin sensitization. Health monitoring protocols were recommended for personnel involved in its handling.

Case Study 2: Environmental Impact

Research on the environmental impact of thioimidodicarbonic acid revealed significant toxicity to non-target aquatic organisms. The predicted no-effect concentration (PNEC) for aquatic environments was established at 1.5 mg/L based on ecotoxicological data .

Summary of Findings

Parameter Finding
Acute Oral ToxicityLow (LD50 > 500 mg/kg)
Skin SensitizationPositive in murine LLNA
GenotoxicityNegative in Ames test
Liver DamageObserved at high doses
Aquatic ToxicityVery toxic to daphnia and algae

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing thioimidodicarbonic acid esters, and how can reaction conditions be optimized?

  • Methodology : Thioimidodicarbonic acid esters are typically synthesized via condensation reactions between thioimidodicarbonic acid derivatives and alkyl halides or alcohols under acidic or basic conditions. For example, analogous compounds (e.g., O1,O3-dibutyl ester) are synthesized by reacting thioimidodicarbonic acid with butanol in the presence of a dehydrating agent like HOBt/EDC . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or dichloromethane), and temperature (40–60°C) to maximize esterification efficiency. Purity is confirmed via column chromatography and spectroscopic analysis (¹H/¹³C NMR, FT-IR) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of chromatographic (HPLC, GC-MS) and spectroscopic techniques. NMR (¹H/¹³C) is critical for verifying ester group positions (e.g., ethyl vs. hexyl chains). For example, ethyl ester protons appear as triplets near δ 1.2–1.4 ppm, while hexyl ester protons show multiplet signals at δ 0.8–1.5 ppm. FT-IR confirms the presence of C=O (~1700 cm⁻¹) and C=S (~1250 cm⁻¹) functional groups. Mass spectrometry (ESI-MS) validates molecular weight (e.g., calculated MW ~290–320 g/mol) .

Q. What safety protocols are essential for handling this compound given its regulatory status?

  • Methodology : Classified as hazardous (P049) due to structural similarity to thiourea derivatives, which are toxic and potentially carcinogenic . Use fume hoods, nitrile gloves, and closed systems during synthesis. Waste disposal must comply with EPA TSCA §5(a)(2) and Canadian NDSL guidelines, which restrict environmental release . Acute toxicity testing (e.g., Draize test for eye/skin irritation) is recommended before large-scale use .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the thioimidodicarbonic acid ester in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electrophilic sites at the carbonyl (C=O) and thiocarbonyl (C=S) groups. For example, the hexyl ester’s electron-donating alkyl chain may reduce electrophilicity compared to shorter-chain analogues, affecting reaction rates with amines or thiols . Experimental validation via kinetic studies (e.g., UV-Vis monitoring of reaction progress) is critical to resolve discrepancies between predicted and observed reactivity .

Q. What strategies resolve contradictions in physicochemical property data (e.g., solubility, stability) across literature sources?

  • Methodology : Systematic re-evaluation under controlled conditions (pH, temperature, solvent). For instance, solubility in polar aprotic solvents (e.g., DMSO) may vary due to ester chain length; the hexyl group enhances lipophilicity compared to methyl/ethyl analogues . Stability studies (TGA/DSC) under nitrogen can clarify decomposition thresholds (~180–200°C) and identify degradation byproducts via LC-MS .

Q. How does the ester’s structure influence its efficacy as a flotation agent in mineral processing?

  • Methodology : Compare performance metrics (e.g., gold recovery rates) of 1-ethyl 3-hexyl ester against analogues (e.g., dibutyl ester) in pilot-scale flotation tests. The hexyl chain may improve adsorption onto mineral surfaces via hydrophobic interactions, while the ethyl group balances solubility. Surface tension measurements (Wilhelmy plate method) and XPS analysis of mineral-ester interactions provide mechanistic insights .

Key Research Considerations

  • Read-Across Strategies : Use analogues (e.g., O1,O3-dibutyl ester) to infer toxicological and environmental hazards when data for the 1-ethyl 3-hexyl ester are lacking .
  • Stereochemical Effects : Investigate whether the ester’s configuration (e.g., cis/trans isomerism at the thiocarbonyl group) impacts biological activity or material compatibility .
  • Regulatory Compliance : Document export/use under TSCA §12(b) and Canadian NDSL requirements to avoid non-compliance penalties .

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